molecular formula C6H10ClNO B13821944 2-Chlorocyclohexanoneoxime

2-Chlorocyclohexanoneoxime

Katalognummer: B13821944
Molekulargewicht: 147.60 g/mol
InChI-Schlüssel: ODCQZCNSWWLGCQ-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorocyclohexanoneoxime: is an organic compound with the molecular formula C6H10ClNO It is a derivative of cyclohexanone, where the oxime group is attached to the second carbon atom, and a chlorine atom is also attached to the same carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Chlorocyclohexanoneoxime can be synthesized through the reaction of cyclohexanone with nitrosyl chloride in the presence of hydrochloric acid. The reaction typically involves the addition of nitrosyl chloride to cyclohexene under irradiation from a high-pressure mercury lamp . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chlorocyclohexanoneoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 2-chlorocyclohexanoneoxime involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . Additionally, the compound’s derivatives may interact with other molecular pathways, contributing to their biological activities.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the presence of both the oxime and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C6H10ClNO

Molekulargewicht

147.60 g/mol

IUPAC-Name

(NE)-N-(2-chlorocyclohexylidene)hydroxylamine

InChI

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+

InChI-Schlüssel

ODCQZCNSWWLGCQ-SOFGYWHQSA-N

Isomerische SMILES

C1CC/C(=N\O)/C(C1)Cl

Kanonische SMILES

C1CCC(=NO)C(C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.